molecular formula C13H23BClNO2 B12922630 (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride

(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride

Cat. No.: B12922630
M. Wt: 271.59 g/mol
InChI Key: OUDLGZGWHVFUOA-UHFFFAOYSA-N
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Description

(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of (4-bromomethyl)phenylboronic acid with diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce borane derivatives. Substitution reactions result in the formation of various substituted phenylboronic acids .

Mechanism of Action

The mechanism of action of (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. This process involves the transfer of the boronic acid group to the palladium center, followed by reductive elimination to yield the desired product .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenylboronic acid
  • 4-(Diphenylamino)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride is unique due to its diisopropylamino group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic processes and enhances its stability compared to other boronic acids .

Properties

Molecular Formula

C13H23BClNO2

Molecular Weight

271.59 g/mol

IUPAC Name

[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid;hydrochloride

InChI

InChI=1S/C13H22BNO2.ClH/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17;/h5-8,10-11,16-17H,9H2,1-4H3;1H

InChI Key

OUDLGZGWHVFUOA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O.Cl

Origin of Product

United States

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